molecular formula C15H20F3N3O3S B1674294 Fuzapladib CAS No. 141283-87-6

Fuzapladib

Cat. No.: B1674294
CAS No.: 141283-87-6
M. Wt: 379.4 g/mol
InChI Key: TUWCZRFHNIOVTC-UHFFFAOYSA-N
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Description

IS-741, also known as Fuzapladib, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. IS-741 exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IS-741 involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for IS-741 are not extensively documented in the public domain. the compound is available for scientific research and pharmaceutical applications, indicating that it is produced under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

IS-741 undergoes various chemical reactions, including:

    Oxidation: Involves the transfer of electrons, often using oxidizing agents.

    Reduction: Involves the gain of electrons, typically using reducing agents.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving IS-741 include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to maintain the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions involving IS-741 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

IS-741 has a wide range of scientific research applications, including:

Mechanism of Action

IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IS-741

IS-741 is unique in its dual inhibition of LFA-1 and PLA2, making it a potent anti-inflammatory agent. Its ability to inhibit leukocyte migration and adhesion sets it apart from other similar compounds, providing a targeted approach to reducing inflammation .

Properties

CAS No.

141283-87-6

Molecular Formula

C15H20F3N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)

InChI Key

TUWCZRFHNIOVTC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Appearance

Solid powder

Key on ui other cas no.

141283-87-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An alternative process will be described. In 20 ml of methylene chloride, 0.5 g of 4-diemthylaminopyridine was dissolved, and 0.78 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride was added and dissolved. Then, 1 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was added thereto, and 30 minutes later, 0.52 g of cyclohexanecarboxylic acid was added thereto, and stirring was conducted for 10 hours. After completion of the reaction, 40 ml of methylene chloride was added to the reaction product, and the reaction product was washed with 10% hydrochloric acid and then washed with an aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. From the extract layer, solvent was distilled off and the obtained residue was purified by silica gel column chromatography to obtain 0.88 g of the desired product.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.36 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was dissolved in 24 ml of dry tetrahydrofuran, and 1.54 g of cyclohexanecarbonyl chloride was dropwise added thereto under cooing with ice. After the dropwise addition, the mixture was stirred for one hour and further reacted at room temperature overnight. After completion of the reaction, the solvent was distilled off under reduced pressure, the obtained crystals were washed with ethyl ether to obtain 2.94 g of the desired product having a melting point of from 153° to 155° C.
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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